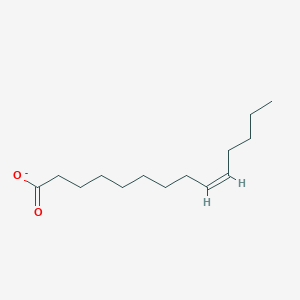
Myristoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoleate is a tetradecenoate that is the conjugate base of myristoleic acid. It has a role as a plant metabolite. It is a conjugate base of a myristoleic acid.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Anti-Arthritic Properties
Cetyl myristoleate has been primarily studied for its anti-inflammatory and anti-arthritic effects. Initial research by Dr. Harry Diehl demonstrated that cetyl this compound could prevent arthritis in animal models. In his studies, rats treated with cetyl this compound showed significant protection against adjuvant-induced arthritis, with minimal swelling and normal growth compared to control groups .
2. Clinical Studies
A randomized clinical trial conducted in 1997 indicated that cetyl this compound effectively reduced the frequency of arthritic episodes in patients compared to controls receiving placebo or other natural compounds. This suggests potential benefits for individuals suffering from rheumatoid arthritis and fibromyalgia .
3. Safety and Efficacy Concerns
Despite promising results, the safety profile of cetyl this compound remains a topic of discussion. The European Food Safety Authority has noted that the safety of cetyl this compound complex as an ingredient in food supplements has not been fully established due to insufficient data . Additionally, while it is marketed as a dietary supplement, regulatory bodies have cautioned against unverified health claims related to its efficacy .
Case Studies and Research Findings
| Study | Findings | Population/Model |
|---|---|---|
| Diehl & May (1994) | Demonstrated that cetyl this compound protects against adjuvant-induced arthritis in rats | Laboratory rats |
| Siemandi (1997) | Showed superior efficacy in reducing arthritic episodes compared to controls | Human subjects with arthritis |
| Recent Animal Studies | Confirmed anti-arthritic properties but noted less dramatic effects than earlier studies | DBA/1LacJ mice |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Myristoleate esters undergo hydrolysis under aqueous conditions, influenced by pH, temperature, and catalysts.
Reaction Mechanism
The ester bond in cetyl this compound hydrolyzes to yield myristoleic acid and cetyl alcohol:
CH3(CH2)14COOCH2(CH2)14CH3+H2O⇌CH3(CH2)14COOH+CH3(CH2)15OH
Key Factors Affecting Hydrolysis Rates
In vitro studies show cetyl this compound resists hydrolysis at physiological pH, retaining its ester structure in biological systems .
Oxidation Reactions
The cis-9 double bond in myristoleic acid makes it susceptible to oxidation, forming peroxides and aldehydes.
Autoxidation Pathway
-
Initiation : Radical formation via UV light or metal ions.
-
Propagation : Peroxyl radicals (ROO∙) form hydroperoxides.
-
Termination : Non-radical products like malondialdehyde arise .
Oxidation Products
| Product | Biological Impact | Source |
|---|---|---|
| Hydroperoxides | Cytotoxic; induce apoptosis in cancer cells. | |
| Aldehydes | Contribute to lipid membrane damage. |
Antioxidants (e.g., α-tocopherol) reduce oxidation by 30–50% in lipid dispersions .
Transesterification
Industrial applications leverage transesterification to modify this compound esters.
Reaction Conditions
| Catalyst | Temperature (°C) | Yield (%) | Application | Source |
|---|---|---|---|---|
| Novozym 435 | 40 | 96 | Biodiesel production | |
| p-TSA | 120 | 85 | Synthesis of cetyl esters | |
| Supercritical methanol | 385 | 90 | Triglyceride conversion |
Example :
Triolein+3CH3OH→3Methyl this compound+Glycerol
Enzymatic Interactions
This compound modulates enzyme activity in biological systems:
-
N-Myristoyltransferase Inhibition : Suppresses osteoclast formation by blocking protein myristoylation .
-
Lipase Activation : Enhances β-catenin and ERK pathways in dermal papilla cells, promoting hair growth .
-
Src Kinase Suppression : Reduces osteoclast differentiation via disrupted cytoskeletal signaling .
Stability Considerations
This synthesis underscores the versatility of this compound in biochemical and industrial contexts, emphasizing reaction mechanisms, modifiers, and applications. Further studies are needed to optimize its stability in therapeutic formulations .
Eigenschaften
Molekularformel |
C14H25O2- |
|---|---|
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
(Z)-tetradec-9-enoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5- |
InChI-Schlüssel |
YWWVWXASSLXJHU-WAYWQWQTSA-M |
SMILES |
CCCCC=CCCCCCCCC(=O)[O-] |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















